dimethyl 2,5-dicyanoterephthalate
Description
Dimethyl 2,5-dicyanoterephthalate is a derivative of terephthalic acid, featuring two ester groups (-COOCH₃) and two cyano (-CN) substituents at the 2 and 5 positions of the aromatic ring. Its molecular formula is C₁₂H₁₀N₂O₄, with a molecular weight of 258.22 g/mol. The compound’s structure combines the rigidity of the terephthalate backbone with the electron-withdrawing nature of cyano groups, which influence its reactivity and physical properties.
Properties
IUPAC Name |
dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-17-11(15)9-3-8(6-14)10(12(16)18-2)4-7(9)5-13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQJJBSHHLFAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10785598 | |
| Record name | Dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10785598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41573-40-4 | |
| Record name | Dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10785598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
dimethyl 2,5-dicyanoterephthalate can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromoterephthalic acid dimethyl ester with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically requires elevated temperatures and can be catalyzed by phase transfer catalysts to improve yield and reaction rate .
Industrial Production Methods
Industrial production of dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
dimethyl 2,5-dicyanoterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces dimethyl 2,5-dicarboxyterephthalate.
Reduction: Produces dimethyl 2,5-diaminobenzene-1,4-dicarboxylate.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
dimethyl 2,5-dicyanoterephthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate involves its ability to undergo various chemical transformations. The cyano groups and ester functionalities make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Challenges: While dimethyl 2,5-dibromoterephthalate is synthesized via straightforward bromination, the dicyano derivative likely requires specialized conditions (e.g., transition-metal catalysis) for nitrile introduction, increasing production complexity.
- Material Performance: Cyano groups may improve thermal stability and dielectric properties in polymers compared to brominated analogs, though experimental data are needed.
- Safety Data: Toxicity profiles for this compound remain unverified, necessitating studies akin to those for its dibromo counterpart .
Biological Activity
Dimethyl 2,5-dicyanoterephthalate (DMTD) is a chemical compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and toxicity data to provide a comprehensive overview of the biological activity associated with DMTD.
Chemical Structure and Properties
DMTD is a derivative of terephthalic acid, characterized by two cyano groups attached to the 2 and 5 positions of the terephthalate backbone. This structure contributes to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of DMTD can be classified into several categories:
- Toxicity : DMTD exhibits low acute toxicity through oral, dermal, and inhalational routes. Studies indicate minimal skin and eye irritation in animal models, with no evidence of mutagenicity or carcinogenicity observed in long-term studies .
- Metabolism : Upon administration, DMTD is rapidly absorbed and metabolized primarily to terephthalic acid (TPA). In rats, the urinary excretion of metabolites was predominantly TPA, indicating efficient metabolic processing .
- Pharmacokinetics : Research indicates that DMTD is excreted mainly through urine within 48 hours post-administration, with no significant accumulation in tissues after repeated doses .
Case Study 1: Toxicological Assessment
A comprehensive toxicological assessment involving multiple animal species highlighted several key findings:
- NOAEL Determination : The No Observed Adverse Effect Level (NOAEL) for DMTD was determined to be 313 mg/kg body weight per day based on body weight reductions in a 96-day dietary study in rats .
- Acute Toxicity Studies : In a study with rats and mice exposed to varying concentrations of DMTD, no significant treatment-related effects were observed at doses up to 20,000 ppm. The highest dose tested indicated a NOAEC (No Observed Adverse Effect Concentration) of 86.4 mg/m³ for inhalation exposure .
Case Study 2: Dermal and Ocular Exposure
Research on dermal absorption showed that approximately 11% of a single dose of DMTD applied to rat skin was excreted in urine within ten days. Ocular exposure studies indicated no ocular damage or significant tissue accumulation following exposure .
Comparative Biological Activity Table
| Parameter | Findings |
|---|---|
| Acute Toxicity | Low toxicity; NOAEL at 313 mg/kg bw/d |
| Metabolite Profile | Primarily converted to TPA; rapid urinary excretion |
| Dermal Absorption | ~11% excretion from skin exposure |
| Ocular Effects | No damage or accumulation observed |
| Long-term Effects | No carcinogenic or mutagenic effects noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
